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Efficacy Outcomes from TRIDENT-1 Trial

Patient
Population

Confirmed ORR
(95% CI)

Median DOR
(95% CI)

Median PFS
(95% CI)

Intracranial ORR (in patients
with measurable brain
metastases)

| ROS1 TKI-Naïve [1] [2] | 79% (n=71/71; 68-88%) | 34.1 months (25.6 - NE) | 35.7 months (27.4 - NE) |

89% (n=8/9; 95% CI, 52-100%) [1] [2] | | 1 Prior ROS1 TKI, No Chemo [1] [2] | 38% (n=21/56; 25-52%) |

14.8 months (7.6 - NE) | 9.0 months (6.8 - 19.6) | 38% (n=5/13; 95% CI, 14-68%) [1] | | With ROS1

G2032R Mutation (across 3 TKI-pretreated cohorts) [1] [2] | 59% (n=10/17; 33-82%) | - | - | - |

ORR: Objective Response Rate; DOR: Duration of Response; PFS: Progression-Free Survival; NE: Not

Estimable.

Experimental Design of TRIDENT-1 Trial

The data above comes from the registrational TRIDENT-1 trial (NCT03093116), a global, open-label,

single-arm Phase 1/2 study [3].

Objective: To evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of

repotrectinib in patients with advanced solid tumors, including ROS1 fusion-positive NSCLC [1].
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Study Population: Adults with locally advanced or metastatic ROS1+ NSCLC. The trial included

separate cohorts for TKI-naïve patients and those pretreated with one or two prior ROS1 TKIs.
Patients with asymptomatic brain metastases were eligible [1] [3].

Dosing Regimen: The recommended Phase 2 dose (RP2D) established was 160 mg orally once
daily for 14 days, followed by 160 mg twice daily until disease progression or unacceptable

toxicity [1] [3].
Primary Efficacy Endpoint: Confirmed Objective Response Rate (ORR) as assessed by Blinded

Independent Central Review (BICR) using RECIST v1.1 criteria [1] [3].
Key Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS), Overall

Survival (OS), Intracranial ORR (icORR), and safety [1] [3].

Mechanism of Action and Preclinical Insights

Repotrectinib is a next-generation TKI designed to target ROS1, TRK, and ALK fusion proteins. Its

compact, rigid macrocyclic structure allows it to bind more effectively to the kinase ATP-binding pocket than

earlier, bulkier inhibitors like crizotinib. This unique design is key to its ability to overcome common

resistance mutations [4].

Target: Potently inhibits ROS1, TRKA/B/C, and ALK tyrosine kinases [5] [4].

Activity Against Resistance Mutations: Preclinical studies in patient-derived cell (PDC) and
xenograft (PDX) models showed repotrectinib potently inhibits both treatment-naïve ROS1 fusions

and the recalcitrant ROS1 G2032R solvent-front mutation (SFM), which is a common resistance
mechanism to crizotinib and entrectinib [4] [6].

Blood-Brain Barrier (BBB) Penetration: Repotrectinib demonstrated efficient BBB penetration in a
mouse brain-metastasis model, which correlates with its high intracranial response rates observed in

the clinic [4].

The following diagram illustrates the key mechanisms and evidence supporting repotrectinib's efficacy.
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Safety and Tolerability Profile

At the recommended dose, the safety profile of repotrectinib is considered manageable and consistent

across reports [1] [2].

Most Common Treatment-Related Adverse Events (TRAEs): The most frequent TRAEs were

predominantly Grade 1-2 and included dizziness (58%), dysgeusia (50%), and paresthesia (30%).
These are considered on-target effects related to TRK inhibition [1] [7].

Management: Dizziness was manageable and rarely led to treatment discontinuation [8]. Dose
interruptions or modifications, along with supportive medications, can effectively manage these

events [6].
Hepatotoxicity: Liver test abnormalities (elevated ALT/AST) were frequent but mostly mild-to-

moderate and transient. The product label recommends monitoring liver tests before starting therapy,
every 2 weeks during the first month, and monthly thereafter [5].
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Conclusion for Drug Development Professionals

Repotrectinib represents a significant advancement in the treatment landscape for ROS1+ NSCLC. Its high

ORR and unprecedented durability of response in TKI-naïve patients, combined with robust efficacy against

challenging resistance mutations and CNS metastases, support its potential as a new standard of care. Its

manageable safety profile allows for long-term administration with appropriate monitoring and supportive

care.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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